3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core linked to a thiazole ring, which is further connected to a pyridine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, which can be synthesized from o-phenylenediamine through a series of nitration, reduction, and cyclization reactions. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide precursor. Finally, the pyridine moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can alter cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide: shares similarities with other benzotriazinone and thiazole derivatives.
Benzotriazinone derivatives: These compounds often exhibit similar reactivity and can be used in analogous synthetic applications.
Thiazole derivatives: Compounds containing the thiazole ring are known for their biological activity and are commonly used in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14N6O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H14N6O2S/c25-16(21-18-20-15(11-27-18)14-7-3-4-9-19-14)8-10-24-17(26)12-5-1-2-6-13(12)22-23-24/h1-7,9,11H,8,10H2,(H,20,21,25) |
InChI Key |
XKNBHSULAAWROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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